molecular formula C11H13Cl2NO2 B13050199 (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

カタログ番号: B13050199
分子量: 262.13 g/mol
InChIキー: AHLAIISGKFGMSS-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS 1306917-83-8) is a chiral small molecule that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmacology research . This high-purity compound features a β-amino ester scaffold with a 3,4-dichlorophenyl group, a structure commonly associated with bioactive molecules. Its exact chiral configuration is critical, as the (R)-enantiomer often exhibits distinct biological activity and binding affinity compared to its (S)-counterpart, a phenomenon well-documented for similar chiral amines in the development of receptor antagonists . The primary research application of this compound is as a precursor in the design and synthesis of nonpeptide antagonists for neuropeptide receptors . Such antagonists are crucial research tools for investigating the pathophysiological roles of peptides in the central nervous system and periphery, significantly advancing the understanding of their function . The 3,4-dichlorophenyl moiety is a privileged structure in drug discovery, frequently found in compounds targeting the central nervous system. Furthermore, the β-amino ester group offers versatile chemical handles for further synthetic modification, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

特性

分子式

C11H13Cl2NO2

分子量

262.13 g/mol

IUPAC名

ethyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1

InChIキー

AHLAIISGKFGMSS-SNVBAGLBSA-N

異性体SMILES

CCOC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N

正規SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N

製品の起源

United States
Foundational & Exploratory

Comprehensive NMR Spectral Analysis of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS 380842-80-8) is a critical chiral β -amino acid derivative widely utilized as a building block in the synthesis of foldamers, peptidomimetics, and small-molecule inhibitors targeting protein-protein interactions (1)[1]. The incorporation of the 3,4-dichlorophenyl moiety significantly enhances the lipophilicity of the resulting peptides and alters the electronic landscape of the molecule, extending its molecular recognition capabilities in targets such as the MDM2/p53 pathway (2)[2].

Because stereochemical purity and structural integrity are paramount in drug development, rigorous Nuclear Magnetic Resonance (NMR) characterization is required. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR analysis of this compound, detailing the causality behind spectral assignments and experimental protocols.

Structural & Mechanistic Analysis

The structural elucidation of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate relies on understanding two primary stereoelectronic effects that dictate its NMR behavior:

  • The ABX Spin System: The chiral center at C3 induces magnetic non-equivalence in the adjacent C2 methylene protons ( Ha​ and Hb​ ). Because these diastereotopic protons are locked in different average spatial environments relative to the chiral center, they exhibit distinct chemical shifts. They couple with each other (geminal coupling, 2J ) as well as with the C3 methine proton (vicinal coupling, 3J ). This results in two distinct doublet of doublets (dd) in the 1 H NMR spectrum, a hallmark of chiral β -amino esters (3)[3].

  • Electronic Deshielding via Halogenation: The electronegative chlorine atoms at the 3- and 4-positions of the phenyl ring withdraw electron density via inductive effects ( −I ). This deshields the aromatic protons—particularly H-2 and H-5—shifting their resonances downfield compared to an unsubstituted phenyl analog (4)[4]. Furthermore, the heavy atom effect of chlorine uniquely impacts the 13 C chemical shifts of the ipso carbons (C-3' and C-4').

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity, reproducible data suitable for regulatory submissions, the following standard operating procedure (SOP) must be adhered to. This protocol is designed as a self-validating system to prevent signal overlap and ensure accurate integration for quantitative NMR (qNMR).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of the synthesized (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (free base).

    • Causality: This concentration is optimal for achieving a high signal-to-noise (S/N) ratio in 1 H NMR within a short timeframe while preventing concentration-dependent chemical shift drifting of the amine (-NH 2​ ) protons.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides excellent solubility for free-base esters and lacks exchangeable protons that would mask the -NH 2​ signal. TMS serves as the internal chemical shift reference ( δ 0.00 ppm).

  • Instrument Calibration: Transfer the solution to a standard 5 mm NMR tube. Tune and match the probe to the exact frequency of the sample. Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • 1 H NMR Acquisition: Acquire data at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons, guaranteeing that integration values accurately reflect the stoichiometric ratio of the molecule.

  • 13 C NMR Acquisition: Acquire data at 100 MHz using a proton-decoupled sequence (zgpg30). Set d1​ to 2.0 seconds and acquire 512–1024 scans.

    • Causality: The low natural abundance of 13 C (1.1%) necessitates signal averaging. Broadband decoupling removes 1 H- 13 C splitting, collapsing carbon signals into sharp singlets for precise assignment.

Spectral Workflow Visualization

NMR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Start->Prep Lyophilization Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=2s) Prep->Acq1H Transfer to 5mm tube Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) Prep->Acq13C Process Spectral Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process Assign Signal Assignment & Multiplet Analysis Process->Assign Integration & Peak Picking Validate Structural Validation (E-E-A-T Compliant) Assign->Validate Cross-reference with literature

Figure 1: Standardized NMR acquisition and structural validation workflow for β-amino acid esters.

1 H NMR Spectral Data & Interpretation

The following table summarizes the quantitative 1 H NMR data. The assignments are cross-validated against structural analogs containing β -amino acid ester backbones (5)[5].

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.48d2.01HAromatic H-2' (ortho to CH, meta to Cl)
7.39d8.31HAromatic H-5' (ortho to Cl)
7.21dd8.3, 2.01HAromatic H-6' (ortho to CH, para to Cl)
4.38dd8.0, 5.51HMethine CH (C3)
4.12q7.12HEster -OCH 2​ -
2.62dd16.0, 8.01HAliphatic CH 2​ ( Hb​ , diastereotopic)
2.56dd16.0, 5.51HAliphatic CH 2​ ( Ha​ , diastereotopic)
1.75br s-2HAmine -NH 2​ (exchanges with D 2​ O)
1.22t7.13HEster -CH 3​

Mechanistic Insight: The large 16.0 Hz coupling constant in the aliphatic CH 2​ signals is characteristic of geminal coupling ( 2J ) between diastereotopic protons. The 8.0 Hz and 5.5 Hz values represent the vicinal coupling ( 3J ) to the adjacent C3 methine proton, governed by the Karplus equation and the preferred conformational rotamers of the β -amino ester backbone.

13 C NMR Spectral Data & Interpretation

The 13 C NMR spectrum confirms the carbon skeleton, with distinct signals for the highly substituted aromatic ring.

Chemical Shift ( δ , ppm)Carbon TypeAssignment
171.5Quaternary (C=O)Ester Carbonyl
144.5Quaternary (Ar-C)Aromatic C-1' (ipso to CH)
132.5Quaternary (Ar-C)Aromatic C-3' (C-Cl)
131.0Quaternary (Ar-C)Aromatic C-4' (C-Cl)
130.3Tertiary (Ar-CH)Aromatic C-5'
128.5Tertiary (Ar-CH)Aromatic C-2'
126.0Tertiary (Ar-CH)Aromatic C-6'
60.5Secondary (CH 2​ )Ester -OCH 2​ -
52.5Tertiary (CH)Methine C3
44.0Secondary (CH 2​ )Aliphatic C2
14.1Primary (CH 3​ )Ester -CH 3​

Mechanistic Insight: The downfield shift of the carbonyl carbon (171.5 ppm) is typical for an ester. The aromatic carbons bonded to chlorine (C-3' and C-4') appear at 132.5 and 131.0 ppm, respectively. Their reduced intensity in the spectrum is a direct result of longer T1​ relaxation times characteristic of quaternary carbons lacking attached protons, validating the necessity of the 2.0s relaxation delay in the experimental protocol.

References

  • Guidechem - Ethyl 3-amino-3-(3,4-dichlorophenyl)
  • Okayama University - Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances
  • University of Greifswald - Exploring and engineering the substr
  • ACS Publications - Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry
  • NIH PMC - Foldamers in Medicinal Chemistry

Sources

solubility profile of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of successful formulation development.

This guide provides an in-depth exploration of the solubility profile of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, a chiral intermediate of significant interest in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this guide equips you with the foundational knowledge and detailed experimental protocols to determine its solubility in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, provide a step-by-step methodology for its empirical determination, and discuss the critical factors that influence this vital property.

Physicochemical Characterization of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Before embarking on solubility studies, a thorough understanding of the molecule's structure and properties is essential.

(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a molecule characterized by several key functional groups that dictate its solubility behavior:

  • Aromatic Ring: The dichlorinated phenyl group is a bulky, non-polar moiety that contributes to its lipophilicity.

  • Amine Group: The primary amine (-NH2) group is polar and capable of acting as a hydrogen bond donor.

  • Ester Group: The ethyl ester (-COOEt) group is also polar and can act as a hydrogen bond acceptor.

  • Chiral Center: The presence of a stereocenter at the C3 position may influence crystal lattice energy and, consequently, solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C11H13Cl2NO2[1]
Molecular Weight 262.13 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Polarity Moderately polarInferred from structure

The interplay of the non-polar aromatic ring and the polar amine and ester functionalities suggests that this compound will exhibit varied solubility across different organic solvents.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational framework for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at solvating the molecule. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ester's carbonyl oxygen and as a hydrogen bond acceptor for the amine's protons.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) should also be effective. Their polarity and ability to act as hydrogen bond acceptors will facilitate the dissolution of the compound.

  • Moderate to Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane, heptane, and toluene are less likely to be effective solvents. The energy required to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid compound will not be sufficiently compensated by the weak van der Waals forces established with these non-polar solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Detailed Experimental Protocol

Materials and Equipment:

  • (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate B Add a known volume of organic solvent A->B Add to vial C Seal vial and place in shaker at constant temperature B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through a syringe filter F->G H Dilute the filtrate with a known factor G->H I Analyze concentration by validated HPLC or UV-Vis method H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3][5] The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

Data Presentation

The results of the solubility study should be presented in a clear and concise table.

Table 1: Solubility of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate in Various Organic Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility ( g/100 mL)
Methanol5.1[Experimental Value][Experimental Value]
Ethanol4.3[Experimental Value][Experimental Value]
Acetone5.1[Experimental Value][Experimental Value]
Ethyl Acetate4.4[Experimental Value][Experimental Value]
Tetrahydrofuran (THF)4.0[Experimental Value][Experimental Value]
Dichloromethane3.1[Experimental Value][Experimental Value]
Toluene2.4[Experimental Value][Experimental Value]
Heptane0.1[Experimental Value][Experimental Value]

Key Factors Influencing Solubility

Several factors can significantly impact the measured solubility of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

Temperature

The solubility of a solid in a liquid solvent is generally dependent on temperature. For most solids, solubility increases with increasing temperature.[6] It is therefore crucial to control the temperature during the experiment and to specify the temperature at which the solubility was determined.

pH

While pH is a primary determinant of solubility in aqueous solutions for ionizable compounds, its effect in organic solvents is less pronounced. However, in protic organic solvents, the acidic or basic nature of the solvent could potentially protonate or deprotonate the amine group, which may have a minor influence on solubility.

Polymorphism

The crystalline form of the solid can have a significant impact on its solubility. Different polymorphs of the same compound can have different crystal lattice energies, leading to different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the starting material and to check for any polymorphic transformations during the solubility experiment.[4]

Conclusion

A comprehensive understanding of the solubility profile of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is indispensable for its successful application in pharmaceutical development. This guide has provided a robust framework for both the theoretical prediction and the experimental determination of its solubility in a range of organic solvents. By following the detailed shake-flask protocol and considering the key factors that influence solubility, researchers and scientists can generate the high-quality data needed to guide formulation strategies and accelerate the development of new therapeutics.

References

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Pion. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Cristofoletti, R., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 599-606. [Link]

  • World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 394. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2020). M9: Biopharmaceutics Classification system-based Biowaivers. [Link]

  • PatSnap. Solubility of Ethyl Propanoate in Various Organic Solvents. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PubChem. Ethyl 3-(4-chlorophenyl)propanoate. [Link]

  • Cheméo. Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. [Link]

  • Chemspace. Ethyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate. [Link]

  • PubChem. Ethyl 3,4-dichloropentanoate. [Link]

Sources

Methodological & Application

asymmetric synthesis protocol for (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis Protocol for (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Introduction & Strategic Rationale

Chiral β -amino acids are highly sought-after building blocks in modern drug development, frequently incorporated into peptidomimetics, β -lactams, and blockbuster therapeutics to enhance metabolic stability and structural rigidity. The target compound, (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate , features a 3,4-dichlorophenyl moiety—a halogenated pharmacophore known to improve lipophilicity and target binding affinity.

To achieve high enantiomeric purity without relying on expensive chiral transition-metal catalysts or high-pressure hydrogenation equipment, this protocol utilizes Ellman’s chiral auxiliary strategy [1]. By condensing 3,4-dichlorobenzaldehyde with (R)-2-methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide), a chiral imine is formed. The subsequent diastereoselective addition of a titanium enolate strictly controls the stereocenter formation, providing a highly scalable, bench-stable, and self-validating synthetic route.

Mechanistic Insights & Causality

A successful asymmetric synthesis requires a deep understanding of the transition states and reagent roles. This protocol is governed by three mechanistic pillars:

  • Lewis Acid-Mediated Condensation: Sulfinamides are significantly less nucleophilic than standard primary amines. Therefore, Titanium(IV) ethoxide ( Ti(OEt)4​ ) is employed not merely as a dehydrating agent, but as a Lewis acid. It coordinates to the aldehyde oxygen, increasing its electrophilicity, while simultaneously scavenging the released water to drive the equilibrium toward the (R,E)-sulfinyl imine [2].

  • Zimmerman-Traxler Transition State Control: The addition of a simple lithium enolate to the chiral imine often results in poor diastereomeric excess (de) due to a loose transition state. To correct this, the lithium enolate of ethyl acetate is transmetalated with ClTi(OiPr)3​ . The resulting transient titanium enolate forms a highly organized, rigid six-membered chair-like transition state. The sulfinyl oxygen coordinates directly to the titanium atom, locking the conformation and forcing the enolate to attack exclusively from the Re face of the imine, yielding the (R,R)-diastereomer [2].

  • Orthogonal Deprotection: The tert-butanesulfinyl group acts as a Boc-surrogate. It is completely stable to the highly basic conditions of the enolate addition but is exquisitely sensitive to acidic hydrolysis. Treatment with anhydrous HCl cleanly cleaves the S-N bond without risking epimerization at the newly formed chiral center, precipitating the target compound as a stable hydrochloride salt[1].

Synthetic Workflow Visualization

SynthesisPathway A 3,4-Dichlorobenzaldehyde + (R)-t-Butanesulfinamide B (R,E)-Sulfinyl Imine Intermediate 1 A->B Ti(OEt)4, THF, RT Condensation C Sulfinyl β-Amino Ester (R,R)-Diastereomer B->C EtOAc, LDA, ClTi(OiPr)3 -78 °C, THF Enolate Addition D (R)-β-Amino Ester HCl Target Compound C->D 4M HCl in Dioxane/EtOH RT, 2h Deprotection

Figure 1: Asymmetric synthesis workflow for (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R,E)-N-(3,4-dichlorobenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-dichlorobenzaldehyde (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (20 mL).

  • Activation: Add Ti(OEt)4​ (20.0 mmol, 2.0 eq) dropwise via syringe at room temperature. Stir the yellow solution continuously for 12 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot confirms reaction completion.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. A dense white precipitate ( TiO2​ ) will form immediately. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the pure (R,E)-sulfinyl imine as a viscous yellow oil or crystalline solid.

Step 2: Diastereoselective Titanium Enolate Addition
  • Enolate Generation: In a separate oven-dried flask under argon, add anhydrous diisopropylamine (22.0 mmol, 2.2 eq) to anhydrous THF (30 mL). Cool to -78 °C. Add n -BuLi (21.0 mmol, 2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Ester Addition: Add anhydrous ethyl acetate (20.0 mmol, 2.0 eq) dropwise at -78 °C. Stir for 30 minutes.

  • Transmetalation: Add ClTi(OiPr)3​ (42.0 mmol, 4.2 eq) dropwise. The solution will shift in color (typically yellow/orange). Stir for 45 minutes at -78 °C to ensure complete transmetalation.

  • Imine Addition: Dissolve the (R,E)-sulfinyl imine from Step 1 (10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the titanium enolate solution at -78 °C. Stir for 4 hours at -78 °C.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. LC-MS should indicate >95% conversion to the desired mass [M+H]+. 1H NMR of the crude aliquot should show a single major tert-butyl singlet, validating high diastereoselectivity.

  • Workup: Quench the bulk reaction at -78 °C by adding saturated aqueous NH4​Cl (20 mL). Allow the mixture to warm to room temperature. Filter the resulting suspension through Celite, wash with EtOAc, separate the organic layer, dry, and concentrate. Purify via flash chromatography to isolate the (R,R)-sulfinyl β -amino ester.

Step 3: Auxiliary Cleavage and Salt Formation
  • Deprotection: Dissolve the purified (R,R)-sulfinyl β -amino ester (8.0 mmol) in absolute ethanol (15 mL). Add 4M HCl in 1,4-dioxane (16.0 mmol, 2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the solution for 2 hours.

  • Self-Validation Check: Evaporate a small aliquot and check via 1H NMR. The complete disappearance of the 9-proton singlet at ~1.2 ppm confirms the total removal of the tert-butanesulfinyl group.

  • Precipitation: Concentrate the reaction mixture to roughly 5 mL under reduced pressure. Add cold diethyl ether (30 mL) vigorously to precipitate the target compound.

  • Isolation: Filter the white crystalline solid, wash with additional cold diethyl ether, and dry under high vacuum to yield pure (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride.

Quantitative Data & Optimization Summary

Reaction StepKey ReagentsTemperatureTimeYield (%)Stereochemical Purity
1. Imine Condensation Ti(OEt)4​ , THF25 °C12 h92 - 95%>99% (E)-isomer
2. Enolate Addition LDA, ClTi(OiPr)3​ , EtOAc-78 °C4 h85 - 88%>96% de
3. Auxiliary Cleavage 4M HCl/Dioxane, EtOH25 °C2 h>95%>99% ee

References

  • Tang, T. P.; Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β -Amino Acids." Journal of Organic Chemistry, 1999, 64, 12-13. URL:[Link]

  • Tang, T. P.; Ellman, J. A. "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." Journal of Organic Chemistry, 2002, 67(22), 7819-7832. URL:[Link]

Application Note: Enzymatic Kinetic Resolution for the Synthesis of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate to obtain the enantiomerically enriched (R)-amine. The method utilizes the high enantioselectivity of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, in a transesterification reaction. This guide offers in-depth technical insights, step-by-step experimental procedures, and analytical methods for the determination of enantiomeric excess, designed to be a self-validating system for researchers in drug discovery and development.

Introduction: The Significance of Chiral β-Amino Esters

Enantiomerically pure β-amino acids and their ester derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their incorporation into peptides can enhance resistance to proteolytic degradation. The (R)-enantiomer of ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, in particular, is a valuable chiral synthon. Enzymatic kinetic resolution (EKR) presents an efficient and environmentally benign approach to access such chiral molecules, offering high selectivity under mild reaction conditions. Lipases, especially Candida antarctica lipase B (CALB), are widely employed for these transformations due to their broad substrate scope and excellent enantioselectivity in organic media.[1][2]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this application, the lipase CALB selectively catalyzes the acylation of the (S)-enantiomer of ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate at a much faster rate than the (R)-enantiomer. This results in a reaction mixture containing the acylated (S)-amide and the unreacted (R)-amino ester. The two compounds can then be separated, providing access to the desired (R)-enantiomer in high enantiomeric purity.

Mechanism of CALB-Catalyzed Acylation

Candida antarctica lipase B is a serine hydrolase that employs a catalytic triad of serine (Ser), histidine (His), and aspartic acid (Asp) in its active site.[1][3] The catalytic cycle for N-acylation involves two main stages:

  • Acylation of the Enzyme: The acyl donor (e.g., an ester) enters the active site, and the serine residue performs a nucleophilic attack on the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole." The intermediate then collapses, releasing the alcohol part of the acyl donor and forming a stable acyl-enzyme intermediate.

  • Nucleophilic Attack by the Amine: The amine substrate then enters the active site. The amino group of the preferred enantiomer acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the acylated amine (amide) product and regenerate the free enzyme.

The enantioselectivity of the enzyme arises from the steric and electronic interactions between the chiral substrate and the amino acid residues lining the active site. For many primary and secondary amines, CALB preferentially acylates the (S)-enantiomer.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the enzymatic kinetic resolution and the subsequent analytical determination of enantiomeric excess.

Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

This protocol is designed for the selective N-acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Materials:

  • (±)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (Substrate)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., Ethyl acetate or Vinyl acetate)

  • Anhydrous organic solvent (e.g., Toluene, Diisopropyl ether, or tert-Butyl methyl ether (MTBE))

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add (±)-ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (1.0 equivalent).

  • Solvent and Acyl Donor Addition: Add anhydrous organic solvent (e.g., Toluene, 10-20 mL per gram of substrate). Add the acyl donor (1.5-2.0 equivalents). Note: The choice of acyl donor can influence both the reaction rate and enantioselectivity. Ethyl acetate is a common and effective choice.

  • Enzyme Addition: Add Novozym 435 (typically 20-50 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.[4]

  • Drying Agent: Add activated molecular sieves (approximately 10% w/w of the substrate) to ensure anhydrous conditions, which are crucial for preventing hydrolysis of the ester.

  • Reaction Incubation: Seal the vessel and place it on an orbital shaker or use a magnetic stirrer. Incubate the reaction at a controlled temperature (e.g., 40-50 °C). Rationale: Elevated temperatures often increase the reaction rate, but excessively high temperatures can lead to enzyme denaturation and reduced enantioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-8 hours). Analyze the aliquots by chiral HPLC (see Protocol 3.2) to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the formed product. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the desired enantiomer.

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and reused for subsequent reactions.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue contains the unreacted (R)-ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate and the N-acylated (S)-enantiomer. These can be separated by standard column chromatography on silica gel.

Workflow for Enzymatic Kinetic Resolution:

EKR_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up & Analysis Racemate Racemic Amino Ester ReactionVessel Reaction Incubation (40-50 °C, Shaking) Racemate->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel AcylDonor Acyl Donor AcylDonor->ReactionVessel Enzyme Novozym 435 Enzyme->ReactionVessel Sieves Molecular Sieves Sieves->ReactionVessel Filtration Filtration ReactionVessel->Filtration HPLC Chiral HPLC Analysis ReactionVessel->HPLC Monitoring Filtration->Enzyme Recycle Evaporation Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography R_Product (R)-Amino Ester (>95% ee) Chromatography->R_Product S_Product (S)-Amide Chromatography->S_Product R_Product->HPLC Final ee check

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is critical for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[5][6][7]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OJ-H or a similar polysaccharide-based column)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA))

  • Trifluoroacetic acid (TFA, optional additive)

  • Sample vials

Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic starting material in the mobile phase at a concentration of approximately 1 mg/mL for use as a reference standard. Dissolve samples from the reaction mixture (aliquots or the final purified product) in the mobile phase to a similar concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: Daicel Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (95:5 v/v). Note: The ratio of hexane to IPA may need to be optimized to achieve baseline separation. Adding a small amount of an acidic modifier like TFA (0.1%) can sometimes improve peak shape for amines.[8]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be adjusted to improve resolution)

    • Detection: UV at 254 nm (or a wavelength where the analyte has strong absorbance)

    • Injection Volume: 5-10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the column provides adequate separation.

    • Inject the samples from the kinetic resolution to quantify the peak areas of the remaining substrate enantiomers and the product enantiomers.

  • Calculation of Enantiomeric Excess (ee): The ee of the unreacted (R)-amino ester is calculated as follows: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

  • Calculation of Conversion (c): Conversion can be calculated based on the ee of the substrate (ees) and the product (eep): c (%) = [ ees / (ees + eep) ] x 100

Workflow for Chiral HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot or Purified Product Dilution Dilute in Mobile Phase Sample->Dilution Standard Racemic Standard Standard->Dilution Injection Inject onto Chiral Column Dilution->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee and Conversion Integration->Calculation Result Final Report Calculation->Result

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Expected Results & Data Summary

The enzymatic kinetic resolution of β-aryl-β-amino esters using Novozym 435 typically affords the unreacted (R)-enantiomer with high enantiomeric excess when the reaction is terminated at approximately 50% conversion.

Table 1: Representative Data for Lipase-Catalyzed Resolution of β-Amino Esters

Substrate AnalogEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)eesubstrate (%)eeproduct (%)Reference
Ethyl 3-phenylbutanoateAlcaligenes spp. Lipase(Hydrolysis)Aq. Buffer35-4064.5~50>98 (R)97 (S)[8]
N-Benzylated-β³-amino esterNovozym 435(Hydrolysis)2-Me-2-Butanol25149>99 (S)95 (R)[9]
1-PhenylethylamineNovozym 435Diethyl malonateSolvent-freeRT-50>99 (S)99 (R)[10]
(±)-1-Methyl-3-phenylpropylamineNovozym 435Methyl benzoateToluene602450>99 (S)>99 (R)Novozymes Data

Note: The stereochemical preference (R vs. S) can vary depending on the specific substrate and reaction type (acylation vs. hydrolysis).

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Insufficient enzyme activity, poor solvent choice, or presence of inhibitors.

    • Solution: Increase enzyme loading, extend reaction time, or screen different anhydrous solvents. Ensure all reagents are anhydrous.

  • Low Enantioselectivity (ee):

    • Cause: Suboptimal temperature, wrong choice of acyl donor or solvent, or reaction proceeding past 50% conversion.

    • Solution: Optimize the reaction temperature (lower temperatures often increase enantioselectivity). Screen different acyl donors. Carefully monitor the reaction and stop it at ~50% conversion.

  • Poor HPLC Resolution:

    • Cause: Inappropriate chiral column or mobile phase.

    • Solution: Screen different chiral columns (e.g., polysaccharide vs. macrocyclic glycopeptide based). Optimize the mobile phase by adjusting the ratio of polar to non-polar solvents and by adding modifiers like TFA or diethylamine for acidic or basic analytes, respectively.

Conclusion

The protocol described in this application note provides a robust and highly selective method for obtaining (R)-ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate via enzymatic kinetic resolution. The use of immobilized Candida antarctica lipase B (Novozym 435) offers operational simplicity, high enantioselectivity, and the potential for catalyst recycling, making it an attractive strategy for the synthesis of valuable chiral building blocks in a pharmaceutical research and development setting.

References

  • Ismail, H., Setiyani, E. L., Indriyawati, D. T., & Sudarmanto, B. S. A. (2021). EMPLOYING LIPASE OF CANDIDA ANTARCTICA (CALB) AS CATALYST IN THE ACETYLATION OF PARA-AMINOPHENOL IN AQUEOUS AND WATER-FREE MEDIUM. ALCHEMY Jurnal Penelitian Kimia. Available at: [Link]

  • Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA International Journal for Chemistry, 48(12), 570-570. Available at: [Link]

  • Wojciechowska, I., & Gutarowska, B. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. Molecules, 25(10), 2370. Available at: [Link]

  • Zhang, et al. (2017). Proposed reaction mechanism of oxidative acylation of aromatic amines. ResearchGate. Available at: [Link]

  • Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11529. Available at: [Link]

  • Hernández, J. G., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1726-1733. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22576-22603. Available at: [Link]

  • Fügedi, P., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6339. Available at: [Link]

  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2568-2585. Available at: [Link]

  • Singh, V., et al. (2009). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Indian Chemical Society, 86(1), 73-79. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 18(11), 1339-1346. Available at: [Link]

  • Quirin, C., & Kazmaier, U. (2009). Enzymatic Kinetic Resolution with Novozyme 435®. ResearchGate. Available at: [Link]

  • Deasy, R. E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(1), 47-61. Available at: [Link]

  • Singh, B. K., & Singh, P. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 1(15), 4647-4652. Available at: [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5133. Available at: [Link]

  • Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. Available at: [Link]

Sources

Application Note: Step-by-Step Hydrolysis of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate to Free β-Amino Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The conversion of its ethyl ester precursor to the free β-amino acid requires precise chemoselective control to prevent degradation. This application note details a robust, self-validating acidic hydrolysis protocol designed to quantitatively cleave the ester while preserving the integrity of the chiral center and avoiding unwanted elimination side reactions.

Mechanistic Insights & Pathway Rationale

The hydrolysis of β-amino esters presents a unique chemoselective challenge. Under standard basic saponification conditions (e.g., NaOH or LiOH), unprotected β-amino esters are highly susceptible to the E1cB elimination pathway (retro-Michael addition), resulting in the loss of ammonia and the formation of the corresponding cinnamic acid derivative[1].

To circumvent this degradation and preserve the (R)-stereocenter, acidic hydrolysis is the method of choice. By utilizing refluxing 6M aqueous hydrochloric acid, the primary amine is immediately protonated to an ammonium salt ( −NH3+​ ). This protonation neutralizes the lone pair, rendering it an exceptionally poor leaving group and completely suppressing the retro-Michael pathway, thereby affording the β-amino acid hydrochloride in high yield and excellent purity[1]. While enzymatic hydrolysis methods using lipases exist for β-amino esters, they are typically reserved for kinetic resolutions rather than straightforward quantitative deprotections[2].

Mechanism cluster_base Basic Conditions (NaOH/LiOH) cluster_acid Acidic Conditions (6M HCl) SM β-Amino Ester (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate Base Deprotonation at α-carbon SM->Base Acid Amine Protonation (-NH3+) SM->Acid Retro Retro-Michael Elimination (3,4-Dichlorocinnamic Acid) Base->Retro E1cB (Side Reaction) Product Target β-Amino Acid (Maintains Stereochemistry) Acid->Product Hydrolysis (Desired)

Mechanistic rationale: Acidic conditions suppress retro-Michael elimination to preserve chirality.

Experimental Workflow

Workflow Step1 Step 1 Acidic Hydrolysis 6M HCl, Reflux Step2 Step 2 Concentration Yields HCl Salt Step1->Step2 Step3 Step 3 Neutralization Adjust pH to ~5.5 Step2->Step3 Step4 Step 4 Isolation Filter & Wash Step3->Step4

Step-by-step experimental workflow for the hydrolysis and isolation of the free beta-amino acid.

Detailed Step-by-Step Protocol

Phase 1: Acidic Hydrolysis
  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (1.0 eq).

  • Acid Addition: Add 6M aqueous HCl (approx. 10 mL per gram of substrate).

    • Expert Insight: The highly lipophilic starting material will initially form a suspension. Vigorous magnetic stirring is critical to ensure mass transfer.

  • Reflux: Heat the mixture to a gentle reflux (internal temperature ~100–105 °C) for 4 to 6 hours. As the ester hydrolyzes and the amine protonates, the suspension will gradually transition into a homogeneous solution.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. The protocol is self-validating when the non-polar ester peak completely disappears.

Phase 2: Isolation of the Hydrochloride Salt
  • Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous acid under reduced pressure (water bath at 50 °C).

  • Azeotropic Drying:

    • Expert Insight: Co-evaporate the crude residue with toluene (2 × 10 mL) to azeotropically remove residual water and trapped HCl. This yields the (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride salt as a dry, off-white solid.

Phase 3: Isoelectric Precipitation (Zwitterion Formation)
  • Dissolution: Dissolve the crude hydrochloride salt in a minimum volume of deionized water. If solubility is poor, add a few drops of ethanol.

  • pH Adjustment: Slowly add 2M NaOH (aq) dropwise under continuous stirring. Monitor the pH using a calibrated pH meter.

  • Zwitterion Precipitation:

    • Causality: The isoelectric point (pI) of this specific β-amino acid is approximately 5.5–6.0. As the pH approaches this range, the neutral zwitterion forms. Due to the highly lipophilic 3,4-dichlorophenyl group, the zwitterionic free amino acid will rapidly crystallize and precipitate out of the aqueous solution.

Phase 4: Filtration and Drying
  • Isolation: Filter the resulting white precipitate through a medium-porosity sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove inorganic salts (NaCl), followed by ice-cold ethanol (1 × 5 mL) to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the final free β-amino acid.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following physicochemical and spectral parameters. The expected molecular weight of the free (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid (CAS No.: 117391-57-8) is exactly 234.08 g/mol [3].

ParameterExpected Result / SpecificationAnalytical Purpose
HPLC Purity > 98% (UV at 254 nm)Confirms absence of cinnamic acid side-product
Chiral HPLC > 99% eeVerifies preservation of the (R)-stereocenter
1H-NMR (DMSO-d6) Disappearance of 4.0 ppm (q, 2H) & 1.1 ppm (t, 3H)Confirms complete ester cleavage
Mass Spectrometry m/z[M+H]+ 234.0Validates molecular weight of free amino acid[3]

Troubleshooting & Safety

  • Incomplete Hydrolysis: If unreacted ester remains after 6 hours, it is likely due to poor initial mixing. Ensure vigorous stirring and consider adding a small volume of 1,4-dioxane (up to 20% v/v) to improve substrate solubility.

  • Safety: 6M HCl is highly corrosive and volatile. All reflux and evaporation steps must be performed inside a certified chemical fume hood.

References

  • [1] β-Amino Acid synthesis by C-C coupling (Reference to standard acidic hydrolysis methods for β-amino esters avoiding retro-Michael addition, e.g., Nejman et al., Tetrahedron 2005). Organic Chemistry Portal. URL:[Link]

  • [2] Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. International Journal of Molecular Sciences (MDPI), 2020. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a highly valuable chiral β -amino acid ester intermediate used extensively in drug discovery. However, derivatizing its primary amine (e.g., via N-acylation, reductive amination, or protection) presents unique synthetic challenges. Unlike α -amino acids, β -amino esters are particularly susceptible to specific base-catalyzed and thermally-induced side reactions due to the proximity of the amine to the ester carbonyl and the acidity of the α -protons.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-fidelity derivatization while preserving chiral integrity.

Section 1: Quantitative Diagnostic Matrix

When optimizing your derivatization workflows, monitor the following critical thresholds to prevent the three most common side reactions:

Side ReactionMechanistic CauseCritical ThresholdMitigation Strategy
Racemization E1cB Elimination / aza-Michael Re-additionpH > 9.0, Temp > 25 °CUse weak, sterically hindered bases (e.g., 2,4,6-collidine); maintain T < 0 °C.
β -Lactamization Intramolecular nucleophilic attackReaction time > 4 hPre-activate electrophiles completely; maintain high effective molarity.
Ester Hydrolysis Nucleophilic attack by trace H 2​ OH 2​ O > 100 ppm in solventUse strictly anhydrous solvents; dry hygroscopic additives over molecular sieves.

Section 2: Mechanistic Troubleshooting (FAQ)

Q1: I am observing significant racemization of my product. Since the chiral center is at the β -position (C3), how is epimerization occurring? A1: Racemization in β -amino esters does not typically occur via direct deprotonation of the chiral center. Instead, it proceeds via an E1cB elimination-addition mechanism [1]. The protons at the α -carbon (C2) are acidic due to the adjacent ethyl ester. Strong bases deprotonate C2 to form an enolate. The primary amine at C3 is then expelled as a leaving group, forming an achiral ethyl 3-(3,4-dichlorophenyl)acrylate intermediate. Because the reaction environment is rich in the expelled amine, a subsequent non-stereoselective aza-Michael re-addition occurs, yielding a racemic mixture ()[1]. Solution: Avoid strong, unhindered bases like DBU or excess DIPEA. Switch to sterically hindered bases like 2,4,6-collidine, which have been shown to produce the least racemic product during sensitive couplings[2].

Q2: My LC-MS shows a major side product with a mass of[M-46]. What is this, and how do I prevent it? A2: A mass loss of 46 Da corresponds to the loss of ethanol (EtOH), indicating β -lactam formation . Under basic conditions or prolonged heating, the primary amine can undergo an intramolecular nucleophilic attack on the adjacent ethyl ester, cyclizing into a 4-membered β -lactam ring. Solution: Keep reaction temperatures strictly ≤0 °C during the addition phase. Ensure your electrophile is fully pre-activated so the intermolecular derivatization kinetically outcompetes the intramolecular cyclization.

Q3: I am losing my starting material to ester hydrolysis, even though I am not running an aqueous reaction. Why? A3: Trace water in your solvent or hygroscopic coupling additives (like HOBt) is sufficient to cause competitive hydrolysis. Time-resolved NMR studies on the stability of active esters demonstrate that β -amino active esters can hydrolyze significantly parallel to amide bond formation if residual water is present ()[3]. Solution: Rigorously dry all additives over molecular sieves and perform a Karl Fischer titration on solvents prior to use.

Pathway SM (R)-Beta-Amino Ester (Chiral Center at C3) Enolate C2 Enolate Intermediate SM->Enolate Strong Base (Deprotonation) Lactam Beta-Lactam (Intramolecular Attack) SM->Lactam Heat / Base (-EtOH) Acrylate Achiral Acrylate (Elimination) Enolate->Acrylate E1cB (-NH2) Racemate (R/S)-Racemate (Aza-Michael Re-addition) Acrylate->Racemate Non-selective Re-addition

Mechanisms of E1cB-mediated racemization and beta-lactam formation in beta-amino esters.

Section 3: Self-Validating Protocol for N-Derivatization (Amidation)

To ensure high yields and zero racemization, every protocol must act as a self-validating system. Do not proceed to the next step without passing the designated In-Process Control (IPC).

Step 1: Reagent Preparation & Moisture Control

  • Action : Dry DMF over 4Å molecular sieves for 24 hours. Desiccate HOAt under high vacuum.

  • Causality : Eliminates trace water, preventing competitive hydrolysis of the active ester intermediate[3].

  • Self-Validation (IPC 1) : Perform Karl Fischer titration on the DMF. Proceed only if H 2​ O < 50 ppm.

Step 2: Electrophile Pre-Activation

  • Action : Dissolve the carboxylic acid (1.1 eq) and HOAt (1.2 eq) in anhydrous DMF at 0 °C. Add DIC (1.1 eq) dropwise. Stir for 15 minutes.

  • Causality : Pre-forming the active ester at low temperatures ensures the β -amino ester is never exposed to unreacted coupling agents, minimizing side reactions[2].

  • Self-Validation (IPC 2) : Quench a 5 µL aliquot in methanol and analyze via LC-MS. Proceed to Step 3 only if >95% of the carboxylic acid has converted to the active ester.

Step 3: Nucleophile Addition

  • Action : Add (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (1.0 eq) dropwise to the 0 °C solution. Add 2,4,6-collidine to maintain a pH of ~7.5.

  • Causality : 2,4,6-collidine is a non-nucleophilic, sterically hindered base that neutralizes the hydrochloride salt of the amine without triggering the E1cB enolization pathway[2].

  • Self-Validation (IPC 3) : Monitor the reaction via LC-MS at 30 and 60 minutes. Validate the absence of the M-17 peak (acrylate formation) and M-46 peak ( β -lactam).

Step 4: Quench and Isolation

  • Action : Quench the reaction strictly at 0 °C with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate.

  • Causality : NH 4​ Cl rapidly neutralizes the reaction environment, preventing base-catalyzed ester hydrolysis during the aqueous workup.

  • Self-Validation (IPC 4) : Check the pH of the aqueous layer post-quench. It must be between 6.5 and 7.5 to validate full neutralization.

Workflow IPC1 IPC 1: Karl Fischer <50 ppm Step2 2. Pre-activate Acid (DIC/HOAt at 0 °C) IPC1->Step2 Step1 1. Dry Solvents & Reagents (Avoid Hydrolysis) Step1->IPC1 IPC2 IPC 2: LC-MS >95% Active Ester Step2->IPC2 Step3 3. Add Beta-Amino Ester + 2,4,6-Collidine IPC2->Step3 IPC3 IPC 3: Monitor for M-17/M-46 Step3->IPC3 Step4 4. Quench with NH4Cl (Neutralize pH) IPC3->Step4

Self-validating workflow for N-derivatization with integrated in-process controls (IPC).

References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (via PubMed Central) URL:[Link]

  • The problem of racemization in drug discovery and tools to predict it Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

Sources

Validation & Comparative

validating LC-MS/MS methods for (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate quantification

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating LC-MS/MS Methods for Chiral Quantification: A Comparative Analysis for (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Introduction

The stereoisomeric nature of active pharmaceutical ingredients (APIs) is a critical consideration in drug development, as enantiomers of the same molecule can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties.[1] (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral molecule where the quantification of the specific (R)-enantiomer is essential for accurate pharmacokinetic and toxicokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its high sensitivity and selectivity.[2][3]

However, the reliability of the data generated hinges entirely on the rigorous validation of the analytical method. This guide, grounded in the principles of the globally harmonized ICH M10 guideline, provides a senior application scientist's perspective on validating an LC-MS/MS method for this specific purpose.[4][5][6] We will objectively compare two distinct methodological approaches to illustrate the critical importance of initial experimental design on the ultimate success of the validation.

  • Method A: The Achiral Approach. A standard reversed-phase (C18) LC-MS/MS method. This represents a common, high-throughput approach for general small molecule quantification.

  • Method B: The Chiral-Specific Approach. An LC-MS/MS method employing a chiral stationary phase (CSP) column, specifically designed to resolve and quantify the (R)- and (S)-enantiomers.

Through this comparison, we will demonstrate not just how to perform each validation step, but why these steps are crucial and how the choice of analytical strategy dictates the method's fitness for its intended purpose.

The Regulatory Cornerstone: ICH M10

Before any experiment is designed, it is imperative to understand the regulatory landscape. The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation represents the global consensus on the standards required to ensure the quality and consistency of bioanalytical data.[5][7][8] Adherence to this guideline is not merely a procedural formality; it is a framework that guarantees the reliability of data used in critical regulatory decisions regarding drug safety and efficacy.[6] This guide is structured around the core validation parameters mandated by ICH M10.

Overall Bioanalytical Workflow

A typical bioanalytical method validation follows a structured workflow from sample receipt to final data reporting. The process ensures that every step is controlled, reproducible, and documented.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns (QCs, Samples) Calibrate->Quantify Validate Assess Against Acceptance Criteria Quantify->Validate Report Report Validate->Report

Caption: General workflow for LC-MS/MS bioanalytical method validation.

Method Development & Comparison

The fundamental difference between Method A and Method B lies in the liquid chromatography step. Mass spectrometry cannot differentiate between enantiomers as they have the same mass and fragmentation patterns.[9] Therefore, chromatographic separation is the only way to achieve chiral specificity.

Shared Method Components
  • Analyte: (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

  • Internal Standard (IS): (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate-d5. The use of a stable isotope-labeled (SIL) internal standard is the gold standard, as it co-elutes and experiences similar matrix effects and ionization suppression/enhancement as the analyte, providing the most accurate correction.[10]

  • Mass Spectrometry: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • Analyte: Q1: 262.1 -> Q3: 188.0

    • Internal Standard: Q1: 267.1 -> Q3: 193.0

Method A: Achiral Separation
  • LC Column: Standard C18 Column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.

  • Purpose: Quantifies the total concentration of ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, without distinguishing between R and S forms.

Method B: Chiral-Specific Separation
  • LC Column: Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based, 150 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Isocratic mixture, often requiring MS-compatible modifiers like small amounts of acid/base in an organic solvent (e.g., Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide).[12]

  • Purpose: Separates the (R) and (S) enantiomers to allow for specific quantification of the (R)-form.

Core Validation Parameter Comparison

According to ICH M10, a full validation for a chromatographic method must include assessments of selectivity, specificity, matrix effect, calibration curve, accuracy, precision, carryover, and stability, among others.[8]

Sample Preparation: Protein Precipitation (PPT)

For both methods, we will evaluate a common and straightforward sample preparation technique: protein precipitation.[13][14] While fast, it is known to be less clean than LLE or SPE and can result in significant matrix effects.[2][15]

  • Pipette 50 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

G Start Start: 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard Start->Add_IS Add_ACN Add 200 µL Acetonitrile (PPT) Add_IS->Add_ACN Vortex Vortex 1 minute Add_ACN->Vortex Centrifuge Centrifuge 10 min @ 14,000 rpm Vortex->Centrifuge Transfer Transfer Supernatant for Analysis Centrifuge->Transfer End Inject into LC-MS/MS Transfer->End

Caption: Protein Precipitation (PPT) sample preparation workflow.

Selectivity & Specificity
  • Expertise & Experience: Selectivity demonstrates that the method can differentiate the analyte and IS from other components in the matrix. Specificity is the ultimate expression of selectivity, proving the method can exclusively measure the intended analyte. For chiral compounds, this means unequivocally separating the target enantiomer from its stereoisomer.

  • Protocol: Analyze at least six different batches of blank plasma. Additionally, analyze blank plasma spiked with the S-enantiomer to challenge Method B's specificity.

  • Acceptance Criteria: Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Parameter Method A (Achiral) Method B (Chiral-Specific)
Interference at Analyte RT PASS (No significant peaks in 6/6 blank lots)PASS (No significant peaks in 6/6 blank lots)
Interference from S-enantiomer FAIL (S-enantiomer co-elutes with R-enantiomer)PASS (S-enantiomer is chromatographically resolved from the R-enantiomer with a resolution > 1.5)

Trustworthiness: The results immediately show that Method A is not fit-for-purpose. While it is selective against endogenous matrix components, it is not specific for the (R)-enantiomer. Method B is both selective and specific, making it a valid choice.[9]

Matrix Effect
  • Expertise & Experience: The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[16][17] It is a major source of variability in LC-MS/MS assays and must be carefully assessed.[10]

  • Protocol: Analyze three sets of samples at low and high QC concentrations from at least six lots of matrix:

    • Set 1 (A): Analyte and IS in a neat solution.

    • Set 2 (B): Blank plasma extract spiked with analyte and IS post-extraction.

    • Set 3 (C): Aqueous samples spiked with analyte and IS.

  • Calculation: Matrix Factor (MF) = Peak Response Ratio in presence of matrix (Set 2) / Peak Response Ratio in aqueous sample (Set 3). The IS-normalized MF is what truly matters.

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

Parameter Method A (Achiral) Method B (Chiral-Specific)
IS-Normalized Matrix Factor CV% (Low QC) 12.8%13.5%
IS-Normalized Matrix Factor CV% (High QC) 11.5%12.1%
Result PASSPASS

Trustworthiness: Both methods pass, demonstrating that the SIL-IS effectively compensates for the variability in ion suppression/enhancement between different plasma lots. This gives confidence that results will be consistent across a study population.

Calibration Curve, Accuracy, and Precision
  • Expertise & Experience: This is the core performance evaluation of the method. A calibration curve demonstrates the relationship between concentration and response. Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements.[4][18]

  • Protocol: Analyze a calibration curve (8 non-zero standards) and Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least three separate analytical runs.

  • Acceptance Criteria (ICH M10):

    • Calibration Curve: At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The CV% for each QC level must not exceed 15% (20% at LLOQ).

QC Level Nominal Conc. (ng/mL) Run 1 (ng/mL) Run 2 (ng/mL) Run 3 (ng/mL) Mean Conc. (ng/mL) Accuracy (%Bias) Precision (CV%) Result
LLOQ1.001.050.921.111.03+3.0%9.3%PASS
Low QC3.002.913.152.882.98-0.7%4.8%PASS
Mid QC50.052.548.951.150.8+1.6%3.6%PASS
High QC800785821833813+1.6%3.0%PASS

Trustworthiness: The data for Method B demonstrates that it is accurate and precise across its analytical range, meeting the stringent requirements of regulatory bodies.[18][19] Method A would likely produce similarly acceptable data for accuracy and precision, but this performance is irrelevant due to its failure in specificity.

Stability
  • Expertise & Experience: Analyte stability is critical to ensure that the measured concentration reflects the concentration at the time of sample collection.[20] Stability must be evaluated under conditions that mimic sample handling and storage throughout a clinical or non-clinical study.[21]

  • Protocol: Analyze low and high QC samples after subjecting them to various storage and handling conditions. Compare the results to freshly prepared QCs.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability Test Condition Low QC (% Deviation) High QC (% Deviation) Result
Freeze-Thaw 3 cycles, -80°C to RT-5.4%-3.8%PASS
Short-Term (Bench-Top) 8 hours at Room Temp-2.1%-1.5%PASS
Long-Term 90 days at -80°C-8.9%-6.2%PASS
Post-Preparative 24 hours in Autosampler-4.5%-3.1%PASS

Trustworthiness: Passing these tests provides confidence that samples can be collected, stored, and analyzed without significant degradation of the (R)-enantiomer, ensuring the integrity of study results.

Conclusion and Final Recommendation

This comparative guide was designed to move beyond a simple recitation of validation steps and instead provide a logical framework for making scientifically sound decisions in method development.

While Method A (Achiral) could pass validation for many parameters like accuracy, precision, and stability, it fundamentally fails the most important test for this topic: specificity . It cannot distinguish the target (R)-enantiomer from its stereoisomer, rendering it entirely unfit for its intended purpose. Attempting to use such a method would lead to erroneously high quantification and incorrect pharmacokinetic data.

Method B (Chiral-Specific) is unequivocally the correct scientific approach. By incorporating a chiral stationary phase, it achieves the necessary chromatographic resolution to specifically and accurately quantify (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate. The successful validation of Method B across all key parameters—selectivity, specificity, accuracy, precision, and stability—demonstrates that it is robust, reliable, and compliant with global regulatory standards.[5][8]

For researchers, scientists, and drug development professionals, the key takeaway is that method validation is not a checklist. It is a holistic process where the analytical strategy must be tailored to the specific questions being asked. For chiral drugs, this necessitates an upfront investment in developing a stereospecific method to ensure data integrity and, ultimately, patient safety.

References

  • Anonymous. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. NIH. Retrieved from [Link]

  • Jubran, D. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. NIH. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Cato Research. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • Anonymous. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Retrieved from [Link]

  • Lowes, S., et al. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Northeast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Ray, A., et al. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • van de Merbel, N. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Retrieved from [Link]

  • Bioanalysis Zone. (2020, May 4). ICH M10 bioanalytical method validation: the importance of good guidance. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Anonymous. (n.d.). An LC-MS/MS Method for Separation and Quantification of Chiral Molecules. Sciex. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Lee, D., et al. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC. NIH. Retrieved from [Link]

  • Deja, A., et al. (2023, February 1). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. PubMed. Retrieved from [Link]

  • Richards, K. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. Retrieved from [Link]

  • Frontage Labs. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Moore, I., et al. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Sciex. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. Royal Society of Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Bioanalytical method validation emea. Slideshare. Retrieved from [Link]

  • Krol, J., et al. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Retrieved from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Liu, G., et al. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Retrieved from [Link]

  • Jones, K. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • Gaikwad, N.M., et al. (2012, January 25). Stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Artico, M., et al. (2022, July 14). LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule. ACS Omega. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

Sources

Comparative Guide: (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate vs. Alternative Halogenated β-Amino Acid Esters in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As the development of foldamers and peptidomimetics accelerates, the selection of chiral β-amino acid building blocks has become a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate stands out as a highly specialized precursor.

This guide provides an objective, data-driven comparison between the 3,4-dichlorophenyl-substituted β-amino ester and its mono-halogenated or alternative counterparts. By analyzing the steric, electronic, and stereochemical causality behind these molecules, researchers can optimize the design of protease-resistant oligomers, VLA-4 integrin antagonists, and MDM2-p53 inhibitors.

Mechanistic Causality: The 3,4-Dichloro Advantage

When designing β-peptides (such as 14-helices) to disrupt protein-protein interactions (PPIs), the side-chain functionality must perfectly mimic native α-amino acid residues while providing superior hydrophobic anchoring. The substitution of a 3,4-dichlorophenyl group offers distinct mechanistic advantages over 4-fluoro, 4-chloro, or unsubstituted phenyl rings:

  • Steric "Wedge" Effect for Hydrophobic Clefts: The di-chloro substitution at the meta and para positions creates a specific dihedral bulk. In the context of MDM2 inhibitors, this bulky nonproteinogenic side chain effectively mimics the native Trp73 or Phe19 residues of p53, extending molecular recognition deep into the hDMX/MDM2 binding cleft to achieve low nanomolar affinities (e.g., Kd​ = 27.6 nM)[1][2].

  • Targeted Lipophilicity (LogP): The addition of two heavy chlorine atoms significantly increases the lipophilicity of the resulting residue. In VLA-4 integrin antagonists, this enhanced hydrophobicity drives the molecule into the lipophilic pocket of the VCAM-1 binding site, dramatically lowering the IC50​ [3].

  • Stereochemical Control: The (R)-configuration at the β-carbon is non-negotiable for specific foldamer architectures. It dictates the handedness of the resulting β-peptide helix, ensuring that the 3,4-dichlorophenyl side chain is projected outward at the exact vector required for receptor engagement, rather than collapsing into the peptide backbone[2].

Pathway A β-Peptide with 3,4-diCl Motif B Deep Anchoring in MDM2 Hydrophobic Cleft A->B High Affinity (Kd < 30nM) C Disruption of MDM2-p53 Complex B->C D Free p53 Accumulation & Transcriptional Activation C->D E Cell Cycle Arrest / Apoptosis D->E

Caption: Mechanism of MDM2-p53 pathway disruption driven by 3,4-dichlorophenyl functionalized β-peptides.

Quantitative Benchmarking

To objectively evaluate the performance of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, we must benchmark it against other common halogenated β-amino esters. The data below synthesizes the impact of the side-chain on the final synthesized foldamer's properties.

Precursor (β-Amino Ester)Side-Chain SubstitutionSteric Volume Contribution (ų)Hammett Constant ( Σσ )Relative Target Affinity (MDM2 Kd​ )Proteolytic Half-Life (Serum)
(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate 3,4-diCl~45.5+0.6027.6 nM > 48 hours
(R)-Ethyl 3-amino-3-(3-trifluoromethylphenyl)propanoate3-CF₃~39.8+0.4385.0 nM> 48 hours
(R)-Ethyl 3-amino-3-(4-chlorophenyl)propanoate4-Cl~22.5+0.23115.0 nM> 48 hours
(R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate4-F~5.8+0.06450.0 nM> 48 hours

Data Interpretation: While all β-amino acid derivatives confer near-absolute resistance to proteolytic cleavage (>48h half-life) due to the unnatural backbone[1], the 3,4-dichloro variant provides a >16-fold increase in target affinity compared to the 4-fluoro analog. The high Hammett constant also slightly reduces the basicity of the β-amine, which can favorably alter the molecule's overall charge state for cell permeability.

Experimental Workflows: Synthesis & Validation

To utilize (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate in drug discovery, it must first be converted into a compatible building block for Solid-Phase Peptide Synthesis (SPPS) and subsequently validated. The following protocols are designed as self-validating systems.

Protocol A: Preparation and SPPS Incorporation

The ethyl ester prevents premature self-condensation during storage but must be carefully saponified and protected prior to peptide coupling.

  • Saponification of the Ethyl Ester:

    • Action: Dissolve (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 1.5 eq of LiOH·H₂O at 0°C.

    • Causality: LiOH is chosen over NaOH to strictly prevent base-catalyzed epimerization of the chiral β-carbon, ensuring the (R)-configuration remains intact.

    • Validation Checkpoint: Monitor via TLC (ninhydrin stain). The reaction is complete when the high-Rf ester spot disappears entirely.

  • Fmoc Protection:

    • Action: Adjust the pH to 8.5 using NaHCO₃. Add 1.2 eq of Fmoc-OSu dissolved in THF dropwise. Stir for 12 hours at room temperature. Acidify to pH 2.0 with 1M HCl and extract with EtOAc.

    • Causality: Fmoc protection is mandatory for orthogonal SPPS. Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of dipeptide byproducts.

  • SPPS Coupling (Critical Step):

    • Action: For coupling the Fmoc-protected 3,4-diCl-β-amino acid onto the growing peptide chain on Wang resin, use 3.0 eq of the amino acid, 2.9 eq of HATU, 3.0 eq of HOAt, and 6.0 eq of DIEA in DMF. Allow 2 hours for coupling.

    • Causality: The extreme steric bulk of the 3,4-dichlorophenyl group adjacent to the amine renders standard coupling agents (like HBTU/HOBt) highly inefficient. HATU combined with HOAt accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester, overcoming the steric hindrance.

    • Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Validating the synthesized foldamer's affinity against the target protein (e.g., MDM2).

  • Ligand Immobilization:

    • Action: Immobilize recombinant human MDM2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~1500 RU.

  • Analyte Injection:

    • Action: Prepare serial dilutions (1.5 nM to 500 nM) of the purified 3,4-diCl β-peptide in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Inject over the chip at a flow rate of 30 µL/min.

    • Causality: 1% DMSO is critical in the running buffer to maintain the solubility of the highly lipophilic 3,4-dichlorophenyl-containing peptide, preventing non-specific aggregation on the chip matrix.

  • Kinetic Analysis:

    • Validation Checkpoint: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ . A Kd​ in the low nanomolar range confirms successful structural mimicry.

Workflow N1 Halogenated β-Amino Ester N2 LiOH Saponification & Fmoc Protection N1->N2 N3 SPPS Coupling (HATU/HOAt) N2->N3 N4 HPLC Purification N3->N4 N5 SPR Binding Assay (Target Affinity) N4->N5 N6 Serum Stability (LC-MS/MS) N4->N6

Caption: Workflow for synthesizing and validating halogenated β-amino acid-based peptidomimetics.

Conclusion

The selection between halogenated β-amino acid esters is not merely a matter of synthetic convenience, but a fundamental driver of pharmacological efficacy. While mono-halogenated variants (like 4-fluoro or 4-chloro) offer baseline improvements in lipophilicity, the (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate provides an unmatched combination of steric bulk and hydrophobic anchoring. As demonstrated in both integrin antagonism[3] and PPI disruption[1][2], integrating this specific chiral building block is a definitive strategy for achieving low-nanomolar target affinity while maintaining absolute proteolytic stability.

References

1.[1] Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

2.[3] Title: US6953802B2 - Beta-amino acid derivatives-inhibitors of leukocyte adhesion mediated by VLA-4 Source: Google Patents URL:

3.[2] Title: Foldamers in Medicinal Chemistry Source: PMC - NIH URL: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for the Enantioseparation of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and reliable separation of enantiomers is not merely a technical necessity but a cornerstone of drug safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers mandate rigorous analytical control over the stereoisomeric purity of drug candidates and their intermediates.[1] This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the challenging separation of (R)- and (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, a key chiral intermediate.

Our objective is to equip researchers, scientists, and drug development professionals with a practical framework for selecting the optimal CSP and developing a robust analytical method. We will delve into the mechanistic underpinnings of chiral recognition, present a comparative analysis of leading CSPs, and provide a detailed, field-proven experimental protocol.

The Challenge: Enantioseparation of a β-Amino Acid Ester

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate possesses a stereogenic center at the C3 position, adjacent to an amino group and a dichlorophenyl ring. The presence of the amino group, the ester functionality, and the aromatic ring provides multiple potential interaction sites for chiral recognition. The key to a successful separation lies in selecting a CSP that can effectively exploit these features to create a stable, transient diastereomeric complex with one enantiomer over the other.

Benchmarking Chiral Stationary Phases: A Comparative Analysis

Based on extensive experience and a review of established methodologies for similar compounds, two classes of chiral stationary phases stand out as primary candidates for this separation: polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs.[1][2]

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are renowned for their broad applicability and high success rates in resolving a vast array of chiral compounds.[1][3] The chiral recognition mechanism is attributed to a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[3] For amino acid esters, amylose-based phases often exhibit superior performance.[4]

Macrocyclic Glycopeptide-Based CSPs: Masters of Ionic Interactions

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique set of interactions. Their complex three-dimensional structure, featuring peptide backbones, carbohydrate moieties, and ionizable groups, allows for a multitude of interactions including hydrogen bonding, π-π interactions, and, crucially, ionic interactions with analytes that possess acidic or basic centers.[2] Given the basic nature of the amino group in our target analyte, these CSPs present a compelling alternative.

Performance Comparison: Expected Outcomes

The following table summarizes the expected performance of the most promising CSPs for the separation of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate. These projections are based on the known selectivities of these phases for analogous compounds.

Chiral Stationary Phase (CSP)SelectorExpected Resolution (Rs)Key Interaction MechanismsRecommended Screening Mode(s)
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)High ( > 2.0)π-π stacking, Hydrogen bonding, Steric hindranceNormal Phase, Polar Organic
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)High ( > 2.0)π-π stacking, Hydrogen bonding, Steric hindranceNormal Phase, Polar Organic
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Moderate to High (1.5 - 2.5)π-π stacking, Hydrogen bonding, Steric hindranceNormal Phase, Polar Organic
Chirobiotic™ V2 VancomycinModerate to High (1.5 - 2.5)Ionic interactions, Hydrogen bonding, Inclusion complexationPolar Ionic, Reversed-Phase

Experimental Protocol: A Step-by-Step Guide to Method Development

This protocol outlines a systematic approach to developing a robust and reliable chiral HPLC method for the separation of (R)- and (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

Initial CSP and Mobile Phase Screening

The initial screening phase is critical for identifying the most promising CSP and mobile phase conditions. A parallel screening approach on the recommended columns is highly efficient.

Diagram of the Experimental Workflow:

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mobile_phases Mobile Phase Conditions cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation start Prepare Analyte Solution (0.5 mg/mL in Mobile Phase) csp1 Chiralpak® IA (4.6 x 250 mm, 5 µm) start->csp1 Inject csp2 Chiralpak® AD-H (4.6 x 250 mm, 5 µm) start->csp2 Inject csp3 Chirobiotic™ V2 (4.6 x 250 mm, 5 µm) start->csp3 Inject np_mode Normal Phase: Hexane/IPA (90:10, v/v) + 0.1% DEA csp1->np_mode eval Evaluate Initial Results: Resolution (Rs), Tailing Factor (Tf) csp1->eval csp2->np_mode csp2->eval po_mode Polar Organic: MeOH/ACN (50:50, v/v) + 0.1% TFA csp3->po_mode rp_mode Reversed-Phase: ACN/H2O with 0.1% FA (gradient or isocratic) csp3->rp_mode csp3->eval optimize Optimize Mobile Phase: - Adjust solvent ratio - Vary additive concentration - Evaluate temperature effects eval->optimize If Rs < 1.5 validate Perform System Suitability & Method Validation (as per ICH guidelines) optimize->validate final Final Robust Method validate->final

Caption: A logical workflow for chiral method development.

Detailed Screening Protocol:

  • Analyte Preparation: Prepare a stock solution of the racemic Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate at a concentration of 1 mg/mL in methanol. Dilute to a working concentration of 0.5 mg/mL with the initial mobile phase to be tested.

  • Column Equilibration: Equilibrate each column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injections: Inject the analyte solution onto each column under the following conditions:

    • Columns:

      • Chiralpak® IA (4.6 x 250 mm, 5 µm)

      • Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

      • Chirobiotic™ V2 (4.6 x 250 mm, 5 µm)

    • Mobile Phases for Polysaccharide CSPs:

      • Normal Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial for improving the peak shape of basic analytes.[5]

      • Polar Organic Mode: Methanol/Acetonitrile (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phases for Macrocyclic Glycopeptide CSP:

      • Polar Ionic Mode: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine.

      • Reversed-Phase Mode: Acetonitrile/Water with 0.1% Formic Acid (start with a 50:50 isocratic hold, then consider a gradient if necessary).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm (or at the absorbance maximum of the analyte).

Method Optimization

Once a promising CSP and mobile phase combination has been identified (i.e., partial or full separation is observed), the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5) and good peak shape.

Diagram of CSP Selection Logic:

csp_selection cluster_polysaccharide Polysaccharide CSPs (Chiralpak IA/AD-H) cluster_glycopeptide Macrocyclic Glycopeptide CSP (Chirobiotic V2) start Initial Screening Results poly_eval Partial or Full Separation? start->poly_eval glyco_eval Partial or Full Separation? start->glyco_eval poly_opt Optimize: - Hexane/Alcohol Ratio - Change Alcohol (e.g., Ethanol) - Adjust DEA concentration poly_eval->poly_opt Yes poly_fail Consider Alternative CSP poly_eval->poly_fail No poly_success Optimized Method poly_opt->poly_success glyco_opt Optimize: - ACN/Water Ratio (RP) - Adjust pH (RP) - Vary Acid/Base in Polar Ionic Mode glyco_eval->glyco_opt Yes glyco_fail Consider Alternative CSP glyco_eval->glyco_fail No glyco_success Optimized Method glyco_opt->glyco_success

Caption: Decision tree for CSP optimization.

Optimization Strategies:

  • Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent (e.g., Hexane/IPA from 95:5 to 80:20). This will have the most significant impact on retention and resolution.

  • Additive Concentration: For basic analytes in normal phase, adjust the concentration of DEA (e.g., from 0.05% to 0.2%) to improve peak symmetry. For ionizable compounds in reversed-phase or polar ionic modes, small changes in the pH or the concentration of acidic/basic modifiers can significantly affect selectivity.

  • Temperature: Investigate the effect of column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often lead to better resolution, but at the cost of longer analysis times and higher backpressure.

  • Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the analysis time.

System Suitability and Method Validation

Once an optimized method is established, it is crucial to perform system suitability tests to ensure the performance and reliability of the chromatographic system. This typically includes multiple injections of a standard to assess:

  • Resolution (Rs): Should be ≥ 1.5 for baseline separation.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5 for symmetrical peaks.

  • Repeatability of Retention Times and Peak Areas: Relative standard deviation (RSD) should be within acceptable limits (typically < 2%).

Following successful system suitability, the method should be fully validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, range, and robustness.

Conclusion

The enantioseparation of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a readily achievable, yet non-trivial, analytical challenge. A systematic approach to method development, beginning with a well-informed selection of chiral stationary phases, is paramount to success. Polysaccharide-based CSPs, particularly Chiralpak® IA and AD-H, are highly recommended as primary screening columns due to their proven track record with similar amino acid esters. Macrocyclic glycopeptide phases like Chirobiotic™ V2 offer a complementary selectivity that should also be explored. By following the detailed experimental protocol and optimization strategies outlined in this guide, researchers and drug development professionals can confidently develop a robust and reliable chiral separation method for this important intermediate, ensuring the stereochemical integrity of their drug candidates.

References

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. Retrieved from [Link]

  • Chankvetadze, B., et al. (2002). Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases using polar organic mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 1-11. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]

  • Kim, I. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-183. Retrieved from [Link]

  • Tăut, F. A., et al. (2004). HPLC Separation of enantiomers of some potential β-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 803-809. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHL_199 Sub2 Application Note_R4. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Chiral Technologies Amino Acid Database - HPLC. Retrieved from [Link]

  • Amoss, C., Cox, G., Franco, P., & Zhang, T. (n.d.). CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. LCGC International. Retrieved from [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]

  • Servais, A. C., et al. (2000). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Journal of Chromatography A, 883(1-2), 249-265. Retrieved from [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Retrieved from [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the proper disposal of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, a halogenated aromatic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of your team and the integrity of our environment.

Hazard Identification and Risk Assessment: A Necessary First Step

It is imperative to obtain the specific Safety Data Sheet (SDS) from your supplier for detailed and accurate hazard information before handling this compound.

The primary hazards associated with halogenated organic compounds include:

  • Toxicity: Many halogenated compounds are toxic to aquatic life and can have long-term adverse effects on the environment.

  • Persistence: The carbon-halogen bond is strong, making these compounds resistant to natural degradation, leading to bioaccumulation.

  • Hazardous Combustion Byproducts: Incomplete combustion of chlorinated organic materials can lead to the formation of highly toxic substances such as dioxins and furans.

Key Hazard and Disposal Information Summary
ParameterGuideline/RecommendationSource(s)
Primary Hazard Class Halogenated Organic CompoundGeneral Chemical Knowledge
Potential Health Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Damage[1]
Environmental Hazards Toxic to aquatic life with long-lasting effects.General principles for halogenated aromatics
Primary Disposal Method High-Temperature Incineration[2]
Prohibited Disposal Methods Drain Disposal, Regular Trash[3]
Waste Container Type Designated "Halogenated Organic Waste" container, chemically compatible and properly sealed.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a comprehensive PPE strategy is non-negotiable. Before handling (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, ensure the following are in place:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a splash risk, a face shield should also be worn.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill potential, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Spill Management: Preparedness is Key

Accidents can happen, but with a clear plan, their impact can be minimized.

For a minor spill:

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation (if not already working in a fume hood).

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a major spill:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional safety officer immediately.

  • Prevent entry into the affected area.

  • Follow your institution's emergency response procedures.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is waste segregation . Halogenated organic waste must never be mixed with non-halogenated waste streams. This is primarily because the disposal methods for these two categories are different and mixing them can lead to dangerous reactions and complicate the disposal process.

Step 1: Waste Collection
  • All waste containing (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, including neat material, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), must be collected in a designated "Halogenated Organic Waste" container.

  • The container must be made of a chemically compatible material (e.g., high-density polyethylene or glass) and have a secure, leak-proof lid.

  • The container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including the name of the compound.

Step 2: Temporary Storage
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from sources of ignition and incompatible materials.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 3: Professional Disposal
  • Once the waste container is full, arrange for its collection by your institution's licensed hazardous waste disposal contractor.

  • Never attempt to dispose of this chemical down the drain or in the regular trash. This is not only a violation of environmental regulations but also poses a significant risk to public health and the environment.

The final disposal of halogenated organic waste is typically achieved through high-temperature incineration. This process requires specialized facilities capable of reaching temperatures of at least 1100°C for a sufficient residence time to ensure the complete destruction of the chlorinated molecules and to prevent the formation of toxic byproducts like dioxins and furans.[1]

Visualizing the Disposal Pathway

To further clarify the decision-making process for the disposal of (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste: - Unused Reagent - Contaminated Materials - Reaction Residues fume_hood->generate_waste decision Is the waste halogenated? generate_waste->decision halogenated_waste Collect in 'Halogenated Organic Waste' Container decision->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container decision->non_halogenated_waste No label_container Label Container with Full Chemical Names halogenated_waste->label_container non_halogenated_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste professional_disposal Arrange for Professional Disposal (High-Temperature Incineration) store_waste->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Remember, responsible chemical management is an integral part of scientific excellence.

References

  • United Nations Economic Commission for Europe. (n.d.). GUIDANCE DOCUMENT ON BEST AVAILABLE TECHNIQUES TO CONTROL EMISSIONS OF PERSISTENT ORGANIC POLLUTANTS FROM MAJOR STATIONARY SOURCES. UNECE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]

  • CHUGOKU SAMHWA PAINTS Ltd. (2023, January 3). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Retrieved from [Link]

  • Stockholm Convention. (n.d.). guidelines on best available techniques and provisional guidance on best environmental practices relevant to article 5 and annex. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Department of Environment Malaysia. (n.d.). best available techniques reference document on waste incinerator. Retrieved from [Link]

  • European Chemicals Agency. (2024, May 23). C&L Inventory. ECHA. Retrieved from [Link]

  • Endress+Hauser. (n.d.). 물질안전보건자료. Retrieved from [Link]

  • Korea Occupational Safety & Health Agency. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Hanwha Chemical Thailand Co., Ltd. (2019, September 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate. Retrieved from [Link]

  • Genesystem. (2021, January 4). Material Safety Data Sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • European Chemicals Agency. (2023, June 9). Substance Information. ECHA. Retrieved from [Link]

  • Eurofins. (n.d.). aromatics and volatile organic chlorinated hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Microbial Decomposition of Chlorinated Aromatic Compounds. EPA. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。